
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives involves the reaction of precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. This process also includes the formation of pyrazole and oxazole derivatives through the reactivity of the precursor hydrazone towards hydrazine derivatives. The synthesis methodology aims at introducing sulfonamido groups into various heterocyclic compounds to evaluate their antibacterial activity, with some compounds showing high activities (Azab, Youssef, & El‐Bordany, 2013).
Molecular Structure Analysis
The molecular structures of synthesized sulfonamide derivatives are characterized using various spectroscopic techniques. For instance, the structural determination of sulfonamide-derived ligands and their transition metal complexes was achieved through physical, spectral, and analytical data. X-ray diffraction methods further confirmed the geometries of these compounds, suggesting an octahedral geometry for the metal complexes. These structural analyses are crucial for understanding the chemical nature and potential reactivity of these sulfonamide derivatives (Chohan & Shad, 2011).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions, including cycloadditions and nucleophilic substitutions, to form complex heterocyclic structures. The reactivity of these compounds is influenced by their functional groups, leading to the formation of novel heterocyclic compounds with potential biological activities. For example, the reaction of vinyl sulfonyl fluorides with ethyl diazoacetate or azides demonstrates the versatility of sulfonamide derivatives in synthesizing pyrazole or triazole scaffolds via SO2 elimination, showcasing their reactive properties (Kumara Swamy, Sandeep, Sanjeeva Kumar, & Qureshi, 2022).
科学的研究の応用
Antibacterial and Antimicrobial Applications
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been aimed at creating new antibacterial agents. These compounds have shown significant antibacterial activity, suggesting their potential as therapeutic agents against bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Another study highlighted the synthesis of sulfonamide derivatives with potential antimicrobial activities. The research indicated that several derivatives exhibited activity surpassing that of reference drugs, emphasizing their importance in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Anticancer Applications
- Research into sulfonamide derivatives has also extended into the anticancer domain, with several compounds being evaluated for their antiproliferative activities against various cancer cell lines. Some derivatives have shown promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs, indicating their potential as cancer therapeutic agents (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
作用機序
Target of Action
The compound contains a thiophene moiety, which is a common structural component in many biologically active compounds . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
Based on the biological activities of other thiophene derivatives, it could potentially have a range of effects .
特性
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c1-11-17(12(2)24-20-11)26(22,23)18-6-7-21-16(13-3-4-13)9-15(19-21)14-5-8-25-10-14/h5,8-10,13,18H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFWTJIGYBIFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2497035.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2497036.png)
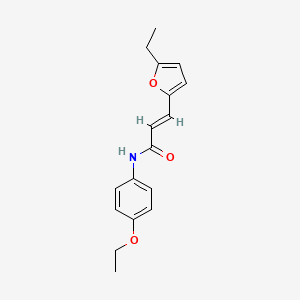
![(E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497040.png)
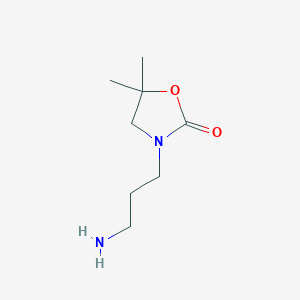
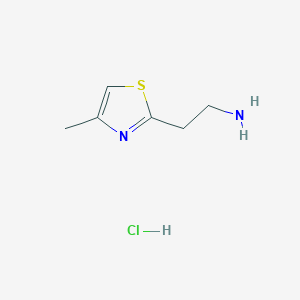
![(2-Fluorophenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2497045.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2497046.png)

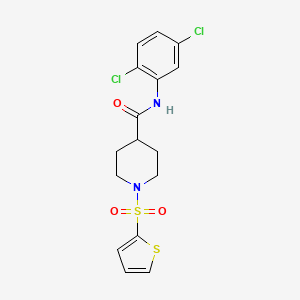
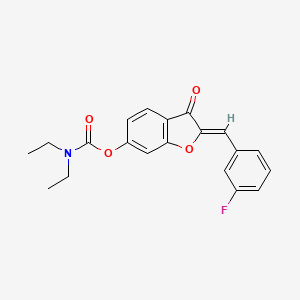

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2497055.png)